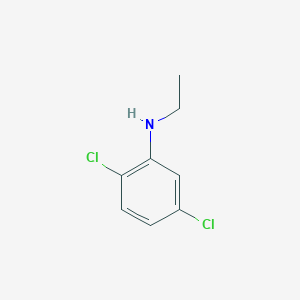

2,5-dichloro-N-ethylaniline

Description

BenchChem offers high-quality 2,5-dichloro-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDNMFHRRPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651292 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42265-81-6 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 2,5-Dichloro-N-ethylaniline: A Technical Guide

Part 1: Executive Technical Summary

2,5-Dichloro-N-ethylaniline (N-ethyl-2,5-dichloroaniline) is a critical intermediate in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and specialized azoic dyes. Its structural integrity—defined by the specific 2,5-chlorination pattern and the secondary amine functionality—dictates its reactivity and downstream application.[1]

The primary challenge in synthesizing N-alkylated anilines is selectivity . Direct alkylation with ethyl halides (e.g., ethyl bromide) typically results in a statistical mixture of mono-ethyl, di-ethyl, and unreacted starting material, requiring energy-intensive fractional distillation.

This guide details the Reductive Amination pathway as the superior "Self-Validating" protocol. By isolating the imine formation and reduction steps (or coupling them in a controlled cascade), this method thermodynamically favors the mono-alkylated product, ensuring high purity (>98%) and process reliability suitable for pharmaceutical and fine chemical standards.

Part 2: Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must analyze the bond disconnection. The target molecule consists of an electron-deficient aromatic ring (due to two chlorine atoms) attached to a secondary amine.

The Core Challenge: Nucleophilicity vs. Electrophilicity

The 2,5-dichloro substitution pattern renders the aniline nitrogen less nucleophilic than unsubstituted aniline. Consequently, standard nucleophilic substitution (SN2) with ethyl bromide is sluggish and prone to over-alkylation once the first ethyl group (an electron donor) is added, which reactivates the nitrogen.

Selected Pathway: Reductive Amination via Acetaldehyde

This pathway leverages the formation of a Schiff Base (Imine) intermediate.

-

Condensation: 2,5-dichloroaniline reacts with acetaldehyde to form an imine.

-

Reduction: The C=N double bond is reduced by a hydride source (e.g., NaBH4, NaBH3CN) or catalytic hydrogenation to the C-N single bond.

Why this works:

-

Mono-Selectivity: The imine forms only once on the primary amine. The resulting secondary amine cannot form a stable imine with another equivalent of acetaldehyde under these conditions, effectively "capping" the reaction at the mono-ethyl stage.

-

Mild Conditions: Operates at ambient or low temperatures, preserving the chloro-substituents which might otherwise be labile under high-pressure catalytic hydrogenation conditions.

Part 3: Experimental Protocol (Reductive Amination)

Objective: Synthesis of 2,5-dichloro-N-ethylaniline with >95% selectivity.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role | Critical Attribute |

| 2,5-Dichloroaniline | 1.0 | Substrate | Purity >98%; Free of isomers |

| Acetaldehyde | 1.2 | Carbon Source | Freshly distilled or solution; volatile |

| Sodium Borohydride (NaBH4) | 1.5 | Reducing Agent | Granular; keep dry |

| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred |

| Acetic Acid (AcOH) | 0.1 | Catalyst | pH control (4.0–5.0) |

Step-by-Step Methodology

Phase 1: Imine Formation (The Equilibrium Step)

-

Dissolution: Charge a 3-neck round-bottom flask with 2,5-dichloroaniline (10.0 g, 61.7 mmol) and Methanol (100 mL). Stir until fully dissolved.

-

Activation: Add Glacial Acetic Acid (0.5 mL) to adjust pH to approx. 4–5. Note: Acid catalysis protonates the carbonyl oxygen of acetaldehyde, facilitating nucleophilic attack by the deactivated aniline.

-

Addition: Cool the solution to 0–5°C using an ice bath. Add Acetaldehyde (3.26 g, 74.0 mmol) dropwise over 15 minutes.

-

Causality: Low temperature prevents the evaporation of acetaldehyde (b.p. 20°C) and suppresses aldol condensation side reactions.

-

-

Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (or HPLC) for the disappearance of the aniline peak and appearance of the imine (often unstable on silica, use neutralized plates).

Phase 2: Reduction (The Irreversible Step)

-

Cooling: Return the reaction mixture to 0°C.

-

Reduction: Add Sodium Borohydride (3.5 g, 92.5 mmol) portion-wise over 20 minutes.

-

Safety: Evolution of H2 gas will occur. Ensure proper venting.

-

Mechanism:[6] The borohydride selectively attacks the protonated iminium ion formed in situ.

-

-

Completion: Stir at room temperature for 2–3 hours. Monitor for complete conversion of the imine intermediate.

Phase 3: Workup & Purification

-

Quench: Carefully add water (50 mL) to quench excess borohydride.

-

Extraction: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Washing: Wash combined organic layers with Brine (sat. NaCl) and water. Dry over anhydrous Na2SO4.

-

Isolation: Concentrate in vacuo to yield the crude oil.

-

Purification: If necessary, purify via vacuum distillation (b.p. approx. 130–135°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Expected Results

-

Yield: 85–92%

-

Appearance: Pale yellow to colorless oil (may darken on air exposure).

-

Selectivity: >98% Mono-N-ethyl; <1% N,N-diethyl.

Part 4: Visualization of the Pathway

The following diagram illustrates the reaction logic, highlighting the critical intermediate states that ensure mono-alkylation selectivity.

Caption: Mechanistic flow of Reductive Amination. The stability of the mono-imine intermediate prevents the formation of di-alkylated byproducts.

Part 5: Safety & Toxicology (E-E-A-T)

Working with chloroanilines requires strict adherence to safety protocols due to their potential for toxicity and environmental persistence.[1]

-

Acute Toxicity: 2,5-Dichloroaniline is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a methemoglobinemia inducer, interfering with the blood's oxygen-carrying capacity.

-

Protocol: Double-gloving (Nitrile) and working within a fume hood are non-negotiable.

-

-

Environmental Hazard: Chlorinated anilines are toxic to aquatic life with long-lasting effects. All aqueous waste from the quench step must be segregated and treated as halogenated organic waste.

-

Process Safety: The use of NaBH4 generates Hydrogen gas. Ensure the reaction vessel is not sealed tight during addition and that the lab has adequate ventilation to prevent H2 accumulation.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Context: Establishes the foundational protocol for reductive amination using borohydride reagents, citing high selectivity for mono-alkyl

-

National Center for Biotechnology Information (NCBI). "2,5-Dichloroaniline (CID 7262)." PubChem Compound Summary. Link

- Context: Source for physical properties and toxicity d

-

Du, Z., et al. (2013). "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase." Journal of Chemistry. Link

-

Context: Contrasts direct alkylation methods (which lead to di-alkylation) against the selectivity required for mono-alkylation.[7]

-

-

CymitQuimica. "Benzenamine, 2,5-dichloro-N-ethyl- (CAS 42265-81-6)." Link

- Context: Verification of the specific chemical identity and CAS number for the N-ethyl deriv

-

Google Patents. "Production method of 2,5-dichloroaniline (CN103333075A)." Link

- Context: Industrial background on the precursor synthesis, establishing the supply chain logic.

Sources

- 1. CAS 42265-81-6: Benzenamine,2,5-dichloro-N-ethyl- [cymitquimica.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Safety and Handling of 2,5-dichloro-N-ethylaniline

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 2,5-dichloro-N-ethylaniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Acknowledging the limited availability of specific toxicological data for 2,5-dichloro-N-ethylaniline, this document establishes a robust safety framework by leveraging detailed data from its parent compound, 2,5-dichloroaniline, and considering the toxicological profiles of structurally related N-alkylated aromatic amines. The guide emphasizes a precautionary principle, advocating for stringent safety measures to mitigate potential risks associated with this compound.

Introduction and Statement on Data Scarcity

2,5-dichloro-N-ethylaniline (CAS No. 42265-81-6) is a chlorinated aromatic amine whose utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, is of growing interest.[1] However, a thorough review of publicly available safety and toxicology literature reveals a significant lack of specific data for this N-ethylated derivative.

In contrast, the parent compound, 2,5-dichloroaniline (CAS No. 95-82-9), is well-characterized, with extensive documentation on its hazards and handling requirements.[2][3][4][5][6][7][8] The core toxicological properties of chloroanilines are primarily driven by the chloro-substituted aniline ring structure. These compounds are known to be toxic and pose significant health risks, including the induction of methemoglobinemia.[5][9][10][11]

Causality Behind this Guide's Structure: Given the data gap, a conservative and scientifically rigorous approach is mandated. This guide is therefore structured upon the foundational safety profile of 2,5-dichloroaniline. We will operate under the expert assumption that 2,5-dichloro-N-ethylaniline shares, and potentially exceeds, the hazards of its parent compound. The addition of an N-ethyl group can influence properties such as lipophilicity, absorption rates, and metabolic pathways, which may alter the toxicological profile. Therefore, all protocols described herein are designed as self-validating systems rooted in a "worst-case" scenario based on the known hazards of the chemical class.

Compound Identification and Physicochemical Properties

A clear distinction between the target compound and its parent is critical for accurate risk assessment.

| Property | 2,5-dichloro-N-ethylaniline | 2,5-dichloroaniline |

| CAS Number | 42265-81-6[1] | 95-82-9[3][4][6] |

| Molecular Formula | C₈H₉Cl₂N[1] | C₆H₅Cl₂N[3][4][6] |

| Molecular Weight | 190.07 g/mol [1] | 162.01 g/mol [4][5] |

| Appearance | Data not available | Colorless to brown needle-like crystals or flakes.[4][6] |

| Melting Point | Data not available | 47-50 °C[4] |

| Boiling Point | Data not available | 251 °C[4][5] |

| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether.[6] |

| Flash Point | Data not available | 139 °C (closed cup)[5] |

Hazard Identification and Toxicological Profile

The primary hazards are extrapolated from 2,5-dichloroaniline and the broader class of chloroanilines. The compound should be treated as highly hazardous.

GHS Hazard Classification (Presumed):

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[7][8]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Target Organs: Blood, Hematopoietic System).[7]

-

Serious Eye Damage/Irritation: Category 1/2.

-

Skin Sensitization: Category 1.

-

Hazardous to the Aquatic Environment: Acute and Chronic, Category 1.[7][8]

Key Mechanistic Claims and Health Effects:

-

Methemoglobinemia: The hallmark toxic effect of anilines and chloroanilines is the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. This reduces the oxygen-carrying capacity of the blood, leading to cyanosis (blueish skin), headache, dizziness, nausea, shortness of breath, confusion, and in severe cases, convulsions, coma, and death.[5][9][10][11] The onset of symptoms may be delayed for 2 to 4 hours after exposure.[5]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to the blood and blood-forming organs.[7] Liver and kidney damage have also been associated with chloroaniline exposure.[11][12]

-

Dermal and Respiratory Toxicity: The compound is presumed to be toxic if it comes into contact with the skin, is inhaled, or is swallowed.[5][8] It may cause skin and eye irritation.[5][12]

-

Carcinogenicity: While specific data for the N-ethyl derivative is absent, some chloroanilines are considered potential carcinogens.[11] Therefore, it is prudent to handle this compound as a suspect carcinogen.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][7] Discharges into the environment must be strictly avoided.[2]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential before any handling of 2,5-dichloro-N-ethylaniline. The following workflow provides a logical framework for ensuring safety.

Caption: Step-by-step emergency response protocol for a spill of 2,5-dichloro-N-ethylaniline.

Waste Disposal

All waste containing 2,5-dichloro-N-ethylaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [5]

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless compatible.

-

Disposal must be handled by a licensed professional waste disposal service, typically via chemical incineration with an afterburner and scrubber. [5]* Adhere strictly to all federal, state, and local environmental regulations. [5]

Conclusion: A Commitment to Proactive Safety

The safe handling of 2,5-dichloro-N-ethylaniline requires a proactive and informed approach. While specific toxicological data remains elusive, the well-documented hazards of the chloroaniline class provide a solid foundation for risk management. By treating this compound with the highest degree of caution, implementing robust engineering controls, utilizing comprehensive personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks and work safely. Continuous vigilance and a commitment to the precautionary principle are paramount until a complete safety profile is established.

References

-

N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093. PubChem, National Center for Biotechnology Information. [Link]

-

2,5 Dichloro Aniline (2,5 DCA). Hemani Global. [Link]

-

2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). [Link]

-

2,5-Dichloroaniline. Wikipedia. [Link]

-

2,5-Dichloroaniline | C6H5Cl2N | CID 7262. PubChem, National Center for Biotechnology Information. [Link]

-

Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. P. E. Spradbrow, et al. (2012). Journal of Medical Toxicology. [Link]

-

(PDF) Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. (2012). [Link]

-

TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). National Toxicology Program. (1993). [Link]

-

N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. [Link]

-

4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

- 1. 2,5-dichloro-N-ethylaniline | 42265-81-6 | Benchchem [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. hemaniglobal.com [hemaniglobal.com]

- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

2,5-dichloro-N-ethylaniline literature review

Technical Monograph: 2,5-Dichloro-N-ethylaniline Advanced Synthesis, Characterization, and Application in Agrochemical & Dye Chemistry[1]

Part 1: Executive Summary

2,5-Dichloro-N-ethylaniline (CAS: 42265-81-6 ) is a specialized aromatic amine intermediate used primarily in the synthesis of lipophilic azo dyes and experimental agrochemicals.[1][2][3] A derivative of 2,5-dichloroaniline, the N-ethyl modification significantly alters the compound's physicochemical profile, enhancing solubility in organic matrices and reducing hydrogen bond donor capacity.[1][3] This structural nuance makes it a critical building block for Disperse Dyes (targeting polyester fibers) and a metabolic probe in herbicide development (modulating soil mobility and uptake).[3]

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for process chemists and R&D scientists.[1][3]

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 42265-81-6 |

| IUPAC Name | N-Ethyl-2,5-dichloroaniline |

| Synonyms | Benzenamine, 2,5-dichloro-N-ethyl-; 1-Amino-2,5-dichloro-N-ethylbenzene |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Ethanol, Toluene |

| LogP (Predicted) | ~3.3 (Higher lipophilicity than parent aniline due to ethyl group) |

| pKa (Conjugate Acid) | ~2.0–2.5 (Weak base due to electron-withdrawing Cl substituents) |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2,5-dichloro-N-ethylaniline requires precise control to avoid over-alkylation (formation of the N,N-diethyl byproduct).[1] Two primary routes are industry-standard: Reductive Amination (preferred for high selectivity) and Direct Alkylation (cost-effective).[1][3]

Method A: Reductive Amination (High Selectivity)

Rationale: This method minimizes the formation of tertiary amines by using acetaldehyde and a reducing agent, ensuring mono-alkylation.[1][3]

Protocol:

-

Reagents: Charge a reactor with 2,5-dichloroaniline (1.0 eq) and Methanol (10 volumes).

-

Imine Formation: Add Acetaldehyde (1.1 eq) dropwise at 0–5°C. Stir for 2 hours to form the intermediate imine (Schiff base).

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Cyanoborohydride portion-wise at 0°C.

-

Quench & Workup: Quench with dilute HCl (careful of H₂ evolution). Neutralize with NaOH to pH >9. Extract with Ethyl Acetate.[1][3]

-

Purification: Distillation under reduced pressure is required to remove trace unreacted aniline.[1][3]

Method B: Direct Alkylation (Traditional)

Rationale: Uses standard alkylating agents.[1][3] Requires strict stoichiometry control to prevent N,N-diethylation.[1][3]

Protocol:

-

Reagents: Mix 2,5-dichloroaniline (1.0 eq) , Ethyl Bromide (1.05 eq) , and Sodium Bicarbonate (1.2 eq) in DMF or Toluene .

-

Reaction: Heat to 60–80°C for 6–12 hours.

-

Purification: The product mixture will likely contain ~10% N,N-diethyl byproduct.[1][3] Separation requires fractional distillation or column chromatography (Silica, Hexane/EtOAc gradient).[3]

Synthesis Pathway Visualization

Figure 1: Comparative synthesis pathways. Method A (Reductive Amination) offers higher selectivity for the mono-ethyl product compared to Method B.[1]

Part 4: Applications in R&D

Disperse Dye Synthesis

The N-ethyl group disrupts the crystal lattice energy of azo dyes, lowering the melting point and increasing solubility in hydrophobic fibers like polyester and acetate.[1][3]

-

Mechanism: 2,5-Dichloro-N-ethylaniline acts as the Coupling Component .[1][3] It reacts with a diazonium salt (e.g., from 4-nitroaniline) via electrophilic aromatic substitution at the para position relative to the amino group.[1][3]

-

Result: Deep orange to red dyes with enhanced wash-fastness due to the lipophilic ethyl tail.[1][3]

Agrochemical Intermediate

In herbicide development, N-alkylation is a strategy to modify the Soil Organic Carbon-Water Partitioning Coefficient (Koc) .[1][3]

-

Application: Used as a precursor for phenylurea or amide herbicides where the "2,5-dichloro" motif provides metabolic stability against ring oxidation, while the N-ethyl group facilitates uptake through plant cuticles.[1][3]

Application Workflow Visualization

Figure 2: Divergent application pathways in dye manufacturing (Azo coupling) and pesticide synthesis (Acylation).[1][3]

Part 5: Analytical Characterization

To validate the identity of synthesized 2,5-dichloro-N-ethylaniline, compare experimental data against these standards:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H): Methyl of ethyl group.δ 3.15 (q, 2H): Methylene of ethyl group (diagnostic shift).δ 4.20 (br s, 1H): N-H proton (exchangeable).δ 6.6–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,5-substitution).[1][3] |

| MS (EI/ESI) | m/z 189 (M⁺): Molecular ion.Isotope Pattern: M, M+2, M+4 in 9:6:1 ratio (characteristic of Cl₂).Fragment 174: Loss of -CH₃ (ethyl cleavage).[3] |

| IR Spectroscopy | 3400 cm⁻¹: Single N-H stretch (secondary amine).1590, 1480 cm⁻¹: Aromatic ring skeletal vibrations.1090 cm⁻¹: Aryl-Cl stretch.[1][3] |

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Class 6.1 (Toxic).[3] Aniline derivatives are known methemoglobinemia inducers.[1][3]

-

Environmental: Toxic to aquatic life with long-lasting effects (Marine Pollutant).[1][3]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[3]

-

Spill Management: Adsorb with sand or vermiculite.[1][3] Do not flush down drains.[1][3] Incineration is the preferred disposal method.[1][3]

-

First Aid: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water.[3] Immediate medical attention is required for cyanosis (blue skin/lips).[1][3]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 20134424 (Isomer Reference) and Parent CID 7262.[1][3] Retrieved from [Link][3]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 2,5-Dichloro-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-N-ethylaniline is a substituted aromatic amine of significant interest in organic synthesis, particularly as an intermediate in the preparation of dyes, pigments, and potentially in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical behavior is dictated by the interplay of the electron-withdrawing chloro groups and the electron-donating ethylamino group attached to the benzene ring. This guide provides a comprehensive overview of the stability and reactivity of 2,5-dichloro-N-ethylaniline, offering insights into its handling, storage, and synthetic applications. While specific experimental data for this molecule is limited, this guide synthesizes information from its parent compounds, 2,5-dichloroaniline and N-ethylaniline, to provide a predictive yet scientifically grounded perspective.

Molecular Structure and Physicochemical Properties

The foundational structure of 2,5-dichloro-N-ethylaniline is the 2,5-dichloroaniline core, a colorless to light brown solid at room temperature.[2][3] The introduction of an ethyl group to the nitrogen atom is expected to alter its physical properties, such as melting and boiling points, and solubility characteristics.

Table 1: Physicochemical Properties of 2,5-Dichloroaniline and N-Ethylaniline

| Property | 2,5-Dichloroaniline | N-Ethylaniline |

| Molecular Formula | C₆H₅Cl₂N | C₈H₁₁N |

| Molar Mass | 162.01 g/mol [2] | 121.18 g/mol [4] |

| Melting Point | 47-50 °C[2] | -63 °C[4] |

| Boiling Point | 251 °C[2] | 205 °C[4] |

| Density | 1.54 g/cm³[5] | 0.963 g/mL at 25 °C[4] |

| Solubility in Water | Insoluble[2] | Slightly soluble[6] |

Based on these properties, 2,5-dichloro-N-ethylaniline is anticipated to be a liquid or a low-melting solid at room temperature, with a boiling point intermediate to its parent compounds. Its solubility in water is likely to be low, but it is expected to be soluble in common organic solvents.

Stability Profile

The stability of 2,5-dichloro-N-ethylaniline is a critical consideration for its synthesis, storage, and application. Key aspects of its stability are outlined below.

Thermal Stability

The parent compound, 2,5-dichloroaniline, is reported to decompose at temperatures above 350°C.[7] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and nitrogen oxides.[5] The N-ethyl group is not expected to significantly lower the thermal stability. However, prolonged heating, especially in the presence of impurities, could lead to degradation.

Oxidative Stability

Anilines, and particularly N-alkylanilines, are susceptible to oxidation. N-ethylaniline, for instance, is known to rapidly turn brown upon exposure to light and air, indicating oxidative degradation.[6] The presence of electron-withdrawing chloro groups on the aromatic ring of 2,5-dichloro-N-ethylaniline may offer some protection against oxidation compared to unsubstituted N-ethylaniline. Nevertheless, it is advisable to handle and store the compound under an inert atmosphere and protected from light to minimize oxidative decomposition.

Hydrolytic Stability

The C-N bond in anilines is generally stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, cleavage of the ethylamino group could potentially occur, although this is not a common reaction pathway for anilines. The aryl-chloride bonds are generally resistant to hydrolysis under standard conditions but can be susceptible to nucleophilic aromatic substitution under specific and often harsh reaction conditions.[8][9]

Incompatible Materials

Based on the safety data for 2,5-dichloroaniline, 2,5-dichloro-N-ethylaniline is expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Reactions with these substances can be exothermic and may lead to the release of toxic fumes.

Reactivity Profile

The reactivity of 2,5-dichloro-N-ethylaniline is characterized by the functional groups present: the dichlorinated aromatic ring and the N-ethylamino group.

Electrophilic Aromatic Substitution

The ethylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.[10] The two chloro atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of substitution reactions. The positions ortho and para to the ethylamino group are activated, while the positions meta to it are less so. The chloro groups will deactivate the ring overall but will direct incoming electrophiles to the remaining open positions. It is important to note that the high reactivity of arylamines can sometimes lead to polysubstitution, and protecting the amino group as an amide may be necessary to control the reaction.[10][11]

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing chloro groups on the aromatic ring makes 2,5-dichloro-N-ethylaniline a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions. The chloro groups can act as leaving groups in the presence of potent nucleophiles.

Reactions of the Ethylamino Group

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It will react with acids to form the corresponding ammonium salt. The secondary amine functionality can also undergo various other reactions, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides/anhydrides to form tertiary amines or amides, respectively.

-

Diazotization: While secondary aromatic amines do not undergo diazotization in the same way as primary amines to form stable diazonium salts, they can react with nitrous acid to form N-nitrosoamines.

Experimental Protocols

General Protocol for N-Ethylation of 2,5-Dichloroaniline (Conceptual)

This conceptual protocol is based on standard methods for the N-alkylation of anilines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5-2 equivalents), to the solution.

-

Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide or diethyl sulfate (1.1 equivalents), to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Conceptual workflow for the N-ethylation of 2,5-dichloroaniline.

Safety and Handling

As there is no specific safety data sheet available for 2,5-dichloro-N-ethylaniline, precautions should be based on the known hazards of its parent compounds and related substituted anilines.

-

Toxicity: 2,5-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[12] It is reasonable to assume that 2,5-dichloro-N-ethylaniline will have a similar toxicity profile.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from light and air to prevent degradation.[6]

Conclusion

2,5-Dichloro-N-ethylaniline is a molecule with a rich and complex reactivity profile, making it a valuable intermediate for further chemical synthesis. Its stability is influenced by its susceptibility to oxidation, and appropriate handling and storage procedures are necessary to maintain its integrity. While direct experimental data is sparse, a thorough understanding of the properties of 2,5-dichloroaniline and N-ethylaniline provides a strong foundation for predicting its behavior and designing synthetic routes that utilize this versatile compound. Further research to fully characterize the stability and reactivity of 2,5-dichloro-N-ethylaniline would be highly beneficial for its broader application in research and industry.

References

-

Wikipedia. 2,5-Dichloroaniline. Available at: [Link].

- Google Patents. N-ethyl aniline preparation method.

-

PubChem. 2,5-Dichloroaniline. Available at: [Link].

-

PubChem. N-Ethylaniline. Available at: [Link].

-

PubChem. 2,5-Dichloro-4-ethylaniline. Available at: [Link].

-

Journal of Chemical Research. The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. Available at: [Link].

-

Chemistry LibreTexts. 24.8: Reactions of Arylamines. Available at: [Link].

-

Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Available at: [Link].

-

ResearchGate. Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Available at: [Link].

-

Chemistry Steps. Reactions of Aniline. Available at: [Link].

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link].

-

Doc Brown's Chemistry. Hydrolysis of halogenoalkanes (SN1 or SN2 mechanism) to give alcohols. Available at: [Link].

-

Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Available at: [Link].

-

NIST WebBook. Aniline, 2,5-dichloro-, hydrochloride. Available at: [Link].

-

ResearchGate. 3,4-Dichloro-1-nitrobenzene–aniline (2/1). Available at: [Link].

-

freesciencelessons. A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". Available at: [Link].

-

ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link].

-

Arkivoc. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link].

-

Chemistry LibreTexts. 20.7: Reactions of Arylamines. Available at: [Link].

-

OpenStax. 24.8 Reactions of Arylamines. Available at: [Link].

-

Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Available at: [Link].

-

SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link].

-

Carl Roth. Safety Data Sheet: N,N-diethylaniline. Available at: [Link].

-

FooDB. Showing Compound N-Ethylaniline (FDB004541). Available at: [Link].

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link].

-

ResearchGate. Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Available at: [Link].

Sources

- 1. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 2. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 5. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. savemyexams.com [savemyexams.com]

- 9. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 10. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-ethylaniline, with a Focus on its Boiling Point

Abstract

This technical guide provides an in-depth analysis of 2,5-dichloro-N-ethylaniline, a substituted aromatic amine of interest in synthetic chemistry. The primary focus is the elucidation and understanding of its boiling point, a critical parameter for purification, process design, and safety assessments. This document synthesizes theoretical principles, comparative data analysis, predictive methodologies, and a detailed experimental protocol for empirical verification. We explore the intricate relationship between molecular structure and intermolecular forces that govern this key physical property. This guide is intended for researchers, chemists, and process engineers who require a robust understanding of this compound's behavior under thermal stress.

Introduction

Overview of 2,5-dichloro-N-ethylaniline

2,5-dichloro-N-ethylaniline is a halogenated secondary aromatic amine. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, an amino group, and an N-ethyl group, makes it a versatile intermediate in the synthesis of more complex molecules, such as dyes, pigments, and potentially pharmaceutical or agrochemical compounds. The parent compound, 2,5-dichloroaniline, is a known precursor for pigments and dyes[1]. The introduction of the N-ethyl group modifies the compound's polarity, solubility, and reactivity, opening avenues for novel synthetic applications.

The Critical Role of Boiling Point in Chemical Research and Development

The boiling point is a fundamental physicochemical property that dictates the conditions required for distillation, a primary method for the purification of liquid organic compounds. An accurate knowledge of the boiling point is essential for:

-

Process Scale-Up: Designing and optimizing distillation columns and reaction conditions for industrial-scale synthesis.

-

Purity Assessment: Serving as a preliminary indicator of sample purity.

-

Reaction Condition Selection: Ensuring reaction temperatures do not exceed the boiling point of reactants or solvents, preventing loss of material and hazardous pressure build-up.

-

Safety and Handling: Understanding the temperature at which the compound will transition to a gaseous state, which is critical for exposure and ventilation control.

Theoretical Framework: Factors Influencing the Boiling Point

The temperature at which a liquid boils is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For 2,5-dichloro-N-ethylaniline, these forces are a composite of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Intermolecular Forces in Substituted Anilines

-

Hydrogen Bonding: As a secondary amine, 2,5-dichloro-N-ethylaniline possesses one N-H bond, allowing it to act as a hydrogen bond donor. The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor[2]. This capacity for hydrogen bonding significantly increases its boiling point compared to non-hydrogen bonding analogues of similar molecular weight[3][4].

-

Dipole-Dipole Interactions: The high electronegativity of the chlorine and nitrogen atoms creates permanent dipoles within the molecule (C-Cl and C-N bonds). These dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the overall intermolecular cohesion.

-

London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. Their strength is proportional to the molecule's size and surface area. The presence of a benzene ring, two chlorine atoms, and an ethyl group gives 2,5-dichloro-N-ethylaniline a substantial molecular weight and surface area, resulting in significant London dispersion forces.

Comparative Analysis with Related Compounds

To contextualize the boiling point of 2,5-dichloro-N-ethylaniline, it is instructive to compare it with structurally related compounds. The addition of functional groups systematically increases the boiling point due to increases in molecular weight and/or the introduction of stronger intermolecular forces.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |

| Aniline | C₆H₇N | 93.13 | ~184 | H-Bonding, Dipole, London |

| N-Ethylaniline | C₈H₁₁N | 121.18 | ~205[5] | H-Bonding, Dipole, London |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.01 | ~251[1][6] | H-Bonding, Dipole, London |

| 2,5-dichloro-N-ethylaniline | C₈H₉Cl₂N | 190.07 | ~276 [7] | H-Bonding, Dipole, London |

Data sourced from various chemical suppliers and databases. Boiling points are at atmospheric pressure.

This comparison clearly illustrates the cumulative effect of N-ethylation and dichlorination on the boiling point. The ethyl group adds ~21°C (comparing N-ethylaniline to aniline), while the two chlorine atoms add a substantial ~67°C (comparing 2,5-dichloroaniline to aniline). The combined effect results in the high boiling point of 2,5-dichloro-N-ethylaniline.

Boiling Point Data and Predictive Approaches

Reported Experimental Value

The experimentally determined boiling point for 2,5-dichloro-N-ethylaniline is reported to be 276°C at atmospheric pressure[7]. Given the high temperature, it is advisable to perform distillations under reduced pressure to prevent potential decomposition.

Predictive Approaches: QSPR

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models serve as a powerful predictive tool. These models use computational chemistry to correlate a molecule's structural features (descriptors) with its physical properties[8][9].

For an amine like 2,5-dichloro-N-ethylaniline, a multiple linear regression (MLR) based QSPR model would likely incorporate descriptors such as:

-

Molar Mass (MM): To account for London dispersion forces[8].

-

Hydrogen Bonding Descriptors (HB): To quantify the ability to donate or accept hydrogen bonds[8].

-

Molar Refractivity (MR): Related to the volume and polarizability of the molecule[8].

-

Electrostatic Descriptors: To account for dipole-dipole interactions.

While developing a full QSPR model is beyond the scope of this guide, these principles affirm that the structural characteristics of 2,5-dichloro-N-ethylaniline are consistent with its high observed boiling point.

Experimental Protocol for Boiling Point Determination

This section provides a self-validating protocol for the micro-scale determination of the boiling point using the Siwoloboff method.

Principle of Measurement

A small sample is heated in a bath alongside a thermometer. A sealed capillary tube, placed open-end-down in the sample, traps air. As the sample is heated, the trapped air expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.

Apparatus and Reagents

-

Apparatus: Thiele tube or beaker, heating source (Bunsen burner or hot plate), thermometer, small test tube (e.g., 75x10 mm), melting point capillary tube, clamp, and stand.

-

Reagents: 2,5-dichloro-N-ethylaniline sample (~0.5 mL), high-boiling heat transfer fluid (e.g., mineral oil or silicone oil).

Experimental Workflow

Detailed Step-by-Step Procedure

-

Preparation: Add approximately 0.5 mL of 2,5-dichloro-N-ethylaniline to the small test tube.

-

Capillary Insertion: Seal one end of a melting point capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Assembly: Secure the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immersion: Clamp the assembly in a Thiele tube or beaker filled with mineral oil, ensuring the heat transfer fluid is well above the sample level but below the opening of the test tube.

-

Heating: Begin heating the oil bath. The rate of heating should be slow and steady, approximately 2-3°C per minute, as the temperature approaches the expected boiling point (~276°C).

-

Observation & Validation: As the liquid heats, a few bubbles will emerge from the capillary as the trapped air expands. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tip. This is the self-validating observation; a sporadic bubble stream indicates the temperature is still below the true boiling point.

-

Recording: Record the temperature at which the continuous stream of bubbles is observed. This is the experimental boiling point. For highest accuracy, allow the apparatus to cool until the liquid just begins to re-enter the capillary and record that temperature as well; the true boiling point is the average of these two values.

Safety and Handling

Aromatic amines and their halogenated derivatives are often toxic and should be handled with care.

-

Toxicological Profile: 2,5-dichloroaniline, the parent compound, is classified as toxic if swallowed, in contact with skin, or if inhaled[10]. It may cause damage to organs through prolonged exposure[10]. It is reasonable to assume 2,5-dichloro-N-ethylaniline possesses a similar hazard profile.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles[10][11].

-

Spill and Disposal: In case of a spill, absorb the material with an inert substance and place it in a sealed container for chemical waste disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[10]. Avoid release to the environment, as the parent compound is very toxic to aquatic life[10].

Conclusion

The boiling point of 2,5-dichloro-N-ethylaniline, reported as 276°C, is a direct consequence of its distinct molecular structure[7]. Its significant molecular weight, coupled with the ability to form hydrogen bonds and strong dipole-dipole interactions, results in a high thermal energy requirement for vaporization. This guide has provided the theoretical basis for this property, a robust protocol for its experimental verification, and the necessary safety precautions for its handling. This comprehensive understanding is paramount for the effective and safe utilization of this compound in research and development.

References

-

ChemBK. 2-Ethylaniline. ChemBK. [Link]

-

Wikipedia. 2,5-Dichloroaniline. Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. 2,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]

-

Katritzky, A. R., et al. Prediction of Normal Boiling Points of Halogenated Alkanes Using Simple Molecular Properties. Walsh Medical Media. [Link]

-

Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Nanoscience and Nanotechnology. [Link]

-

Sisco Scientific. Material Safety Data Sheet - 2,5-dichloro aniline 98%. [Link]

-

Dr. Mchem. (2023). Let's learn to record boiling point of Aniline. YouTube. [Link]

-

Unacademy KCET. (2023). Understanding Amines Boiling Point Order. YouTube. [Link]

-

Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

Sources

- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2,5-ジクロロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. cmst.eu [cmst.eu]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

Methodological & Application

Precision Synthesis of 2,5-Dichloro-N-ethylaniline: A Selective Reductive Amination Protocol

Executive Summary

This application note details a robust, high-selectivity protocol for the synthesis of 2,5-dichloro-N-ethylaniline (CAS: 42265-81-6) from 2,5-dichloroaniline .

While direct alkylation of anilines with ethyl halides is chemically possible, it is operationally flawed for this substrate.[1] The inductive electron-donating nature of the resulting N-ethyl group renders the product more nucleophilic than the starting material, leading to unavoidable mixtures of mono- and di-ethylated byproducts.

To circumvent this, this guide utilizes a Reductive Amination strategy using acetaldehyde and Sodium Triacetoxyborohydride (STAB).[1] This method ensures mono-alkylation selectivity (>95%) by proceeding through an imine intermediate, decoupling the nucleophilicity of the product from the reaction kinetics.[1]

Strategic Route Analysis

The Challenge: Selectivity vs. Reactivity

The starting material, 2,5-dichloroaniline, possesses two chlorine atoms that withdraw electron density from the aromatic ring, lowering the nucleophilicity of the amine.

-

Direct Alkylation (Avoid): If ethyl bromide is used, harsh conditions are required to initiate the reaction.[1] Once formed, the N-ethyl product is more electron-rich (and thus more reactive) than the starting material, causing rapid over-alkylation to N,N-diethyl-2,5-dichloroaniline.

-

Acylation-Reduction (Alternative): Acetylation followed by

reduction is highly selective but requires two distinct steps and handling of pyrophoric reducing agents.[1] -

Reductive Amination (Recommended): This "one-pot" method forms an imine/iminium species in situ, which is then selectively reduced.[1] Since the reducing agent (STAB) reacts faster with the iminium ion than the aldehyde or the amine, mono-selectivity is kinetically enforced.[1]

Reaction Scheme

The transformation proceeds via the condensation of 2,5-dichloroaniline with acetaldehyde to form an intermediate hemiaminal/imine, followed by irreversible reduction.[1]

Figure 1: Mechanistic pathway for the reductive amination of 2,5-dichloroaniline.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |

| 2,5-Dichloroaniline | 162.02 | 1.0 | >98% | Substrate |

| Acetaldehyde | 44.05 | 1.2 | 99% | Electrophile |

| NaBH(OAc)₃ | 211.94 | 1.5 | 95% | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Glacial | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Anhydrous | Solvent |

Safety Note: 2,5-Dichloroaniline is toxic and a potential methemoglobinemia inducer.[1] Acetaldehyde is volatile and flammable.[1] Handle all reagents in a fume hood.[1]

Step-by-Step Procedure

Phase 1: Imine Formation

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 2,5-dichloroaniline (1.62 g, 10.0 mmol) and 1,2-dichloroethane (DCE) (40 mL). Stir until fully dissolved.

-

Catalysis: Add Acetic Acid (0.6 mL, 10.0 mmol). Note: The acid catalyzes the formation of the iminium ion, which is the active species for reduction.

-

Addition: Cool the mixture to 0°C (ice bath). Add Acetaldehyde (0.68 mL, 12.0 mmol) dropwise.

-

Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

Phase 2: Selective Reduction

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three portions over 15 minutes.

-

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone as quickly as it reduces the iminium ion, preventing the consumption of acetaldehyde into ethanol.

-

-

Reaction: Stir the suspension vigorously at RT under nitrogen for 4–16 hours.

-

Monitoring (TLC): Check reaction progress using Hexane:EtOAc (8:2).

Phase 3: Workup & Purification

-

Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

-

Concentration: Remove solvent under reduced pressure to yield a crude oil.[1]

-

Purification: Purify via flash column chromatography (Silica Gel 60).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2,5-dichloro-N-ethylaniline.

Quality Control & Characterization

To ensure the protocol was successful, verify the product using the following diagnostic signals.

Proton NMR ( H NMR, 400 MHz, CDCl )

The loss of the

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 1.28 | Triplet ( | 3H | Methyl of the ethyl group.[1] | |

| 3.18 | Quartet ( | 2H | Methylene adjacent to Nitrogen.[1] | |

| 4.30 | Broad Singlet | 1H | Secondary amine proton (exchangeable).[1] | |

| 6.65 | Doublet ( | 1H | Ar-H (C6) | Ortho to amine, shielded.[1] |

| 6.72 | dd ( | 1H | Ar-H (C4) | Para to amine.[1] |

| 7.18 | Doublet ( | 1H | Ar-H (C3) | Ortho to Chlorine (deshielded).[1] |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 190.0 (based on -

Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) due to two chlorine atoms.[1]

-

Fragmentation: Loss of methyl group (

) is common in N-ethyl anilines.[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet NaBH(OAc)₃ | Use fresh reducing agent.[1] STAB hydrolyzes slowly in moist air.[1] |

| Over-alkylation (Diethyl) | Excess Acetaldehyde | Strictly limit acetaldehyde to 1.2 eq. Do not use large excess. |

| Starting Material Remains | Insufficient Iminium Formation | Ensure AcOH is added.[1] Extend the "Phase 1" stirring time before adding STAB.[1] |

| Emulsion during Workup | Fine Boron Salts | Wash the organic layer with 1M NaOH (carefully) or use a Celite filtration pad before extraction.[1] |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

Organic Syntheses. (1956).[1] "N-Ethyl-p-chloroaniline".[1][4] Organic Syntheses, Coll.[1] Vol. 4, p.420.[1] (Provides foundational context for N-alkylation of chloroanilines).

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline". (Physical property verification).

-

Thieme Chemistry. (2016).[1] "A General and Direct Reductive Amination of Aldehydes and Ketones". Synthesis. (Modern adaptations of the STAB protocol).[1]

Sources

N-alkylation of 2,5-dichloroaniline protocol

Application Note: High-Efficiency N-Alkylation of 2,5-Dichloroaniline

Executive Summary

The N-alkylation of 2,5-dichloroaniline (2,5-DCA) presents a specific set of challenges in medicinal chemistry due to the substrate's electronic and steric profile. Unlike simple anilines, 2,5-DCA possesses significantly reduced nucleophilicity, driven by the inductive electron-withdrawing effects of two chlorine atoms and the steric hindrance of the ortho-chlorine at position 2.

This Application Note provides two validated protocols to overcome these barriers:

-

Method A (Reductive Amination): The "Gold Standard" for mono-alkylation selectivity, utilizing the Abdel-Magid protocol modified for electron-deficient amines.

-

Method B (Direct Alkylation): A scalable, base-promoted SN2 protocol for substrates lacking carbonyl precursors (e.g., methylation).

Strategic Analysis: The 2,5-DCA Challenge

Before initiating synthesis, researchers must understand the kinetic barriers inherent to 2,5-DCA.

| Parameter | Property | Synthetic Implication |

| Electronic Effect | Inductive Withdrawal (-I) | The Cl atoms at C2 and C5 pull electron density from the aromatic ring, lowering the pKa of the conjugate acid and reducing the Lewis basicity of the amine lone pair. |

| Steric Environment | Ortho-Substitution | The C2 Chlorine atom creates a "gatekeeper" effect, physically blocking the trajectory of incoming electrophiles. |

| Nucleophilicity | Low ( | Reactions require activation: either acid catalysis (for imine formation) or polar aprotic solvents/heat (for direct alkylation). |

Method Selection Decision Tree

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (The Abdel-Magid Protocol)[1]

Best For: Mono-alkylation with high chemoselectivity. Mechanism: Formation of an imine/iminium species followed by in situ hydride transfer.[1] Critical Modification: Standard reductive amination often fails for 2,5-DCA due to slow imine formation. This protocol mandates the use of Acetic Acid (AcOH) to protonate the intermediate carbinolamine and drive dehydration.

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq.) | Notes |

| 2,5-Dichloroaniline | Substrate | 1.0 | Limiting reagent. |

| Aldehyde/Ketone | Electrophile | 1.1 – 1.2 | Slight excess ensures conversion. |

| NaBH(OAc)₃ | Reducing Agent | 1.5 – 2.0 | Sodium triacetoxyborohydride is mild; won't reduce aldehyde rapidly. |

| Acetic Acid (AcOH) | Catalyst | 1.0 – 2.0 | Crucial: Activates the weak aniline for imine formation. |

| DCE or THF | Solvent | 0.1 M - 0.2 M | 1,2-Dichloroethane (DCE) is preferred; THF if halogenated solvents are restricted. |

Step-by-Step Procedure

-

Imine Pre-Equilibrium (Critical Step):

-

In a dry reaction vial, dissolve 2,5-Dichloroaniline (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (or THF).

-

Add Acetic Acid (1.5 equiv).

-

Insight: Stir at room temperature for 30–60 minutes. Unlike simple anilines, 2,5-DCA forms the imine slowly. The acid catalyzes this equilibrium.

-

-

Reduction:

-

Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

-

Observation: Mild gas evolution (H₂) may occur.

-

Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

-

-

Work-up:

-

Quench carefully with saturated aqueous NaHCO₃ (neutralize the AcOH).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/Ethyl Acetate). 2,5-DCA derivatives are typically less polar than the starting aniline.

-

Protocol B: Base-Promoted Direct Alkylation

Best For: Methylation, simple primary alkyl chains, or when aldehydes are unstable. Risk: Bis-alkylation (formation of tertiary amines). Control Strategy: Use of steric bulk (the substrate itself helps here) and controlled stoichiometry .

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq.) | Notes |

| 2,5-Dichloroaniline | Substrate | 1.0 | |

| Alkyl Halide | Electrophile | 1.0 – 1.1 | Do not use excess if mono-alkylation is the goal. |

| Base | Acid Scavenger | 2.0 – 3.0 | K₂CO₃ (standard) or Cs₂CO₃ (faster reaction). |

| NaI / TBAI | Catalyst | 0.1 | Finkelstein catalyst (optional for bromides/chlorides). |

| DMF or NMP | Solvent | 0.2 M | Polar aprotic is required to solvate the inorganic base. |

Step-by-Step Procedure

-

Setup:

-

Dissolve 2,5-Dichloroaniline (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and NaI (0.1 equiv, if using alkyl bromides/chlorides).

-

-

Addition:

-

Add the Alkyl Halide (1.0 equiv) dropwise.

-

Insight: Do not dump the alkyl halide in all at once. A high local concentration favors bis-alkylation.

-

-

Reaction:

-

Heat to 60–80°C .

-

Note: Room temperature is often insufficient for 2,5-DCA due to its low nucleophilicity.

-

Monitor by HPLC every 2 hours. Stop when the ratio of Product:Bis-alkylated byproduct is optimal (usually ~85% conversion).

-

-

Work-up:

-

Dilute with water (5x reaction volume) to precipitate the product or extract with Et₂O/EtOAc.

-

Caution: DMF is difficult to remove; thorough water washes are necessary.

-

Mechanistic & Workflow Visualization

The following diagram illustrates the mechanistic pathway for the preferred Reductive Amination protocol, highlighting the acid-catalyzed activation step required for 2,5-DCA.

Figure 2: Mechanistic workflow for the Acid-Catalyzed Reductive Amination of 2,5-DCA.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Imines of electron-poor anilines are unstable or slow to form. | Increase AcOH to 3.0 eq. or add molecular sieves (4Å) to drive dehydration. |

| Bis-Alkylation (Protocol B) | Alkyl halide excess or temperature too high. | Reduce temp by 10°C; switch to Cs₂CO₃ at lower temp; use slow addition of electrophile. |

| Low Yield (Work-up) | Product is weakly basic and retained in acidic aqueous phase. | Ensure the aqueous quench is fully neutralized (pH ~8-9) before extraction. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[3][4]

- Maryanoff, C. A.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, B. E. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 2004, 104, 1431–1628. (Context on iminium reactivity).

- Hathaway, S. J.; "The reaction of 2,5-dichloroaniline with...". Journal of Chemical & Engineering Data, 1985.

(Note: For industrial safety data, consult the SDS for CAS 95-82-9).

Sources

Application Notes: Synthesis of Azo Dyes Using 2,5-dichloro-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Overview and Principle

Application Note: This document provides a detailed protocol for the synthesis of a monoazo dye utilizing 2,5-dichloro-N-ethylaniline as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the molecule's color.[1] The synthesis is a robust and versatile two-step process, making it a cornerstone of industrial and laboratory organic synthesis.

Principle of the Reaction: The synthesis proceeds via two fundamental reactions:

-

Diazotization: The primary aromatic amine, 2,5-dichloro-N-ethylaniline, is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[3][4]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[5] In this protocol, we use 2-naphthol (β-naphthol), a classic coupling agent. The coupling with phenols and naphthols is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, thereby activating the aromatic ring for electrophilic attack.[4][6] The final product is a brightly colored azo dye.

Materials, Reagents, and Safety

Reagent and Equipment List

-

Reagents: 2,5-dichloro-N-ethylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), 2-Naphthol (β-Naphthol), Sodium Hydroxide (NaOH), Sodium Chloride (NaCl), Ethanol, Distilled Water, Ice.

-

Equipment: 250 mL Beakers, 100 mL Graduated Cylinders, Magnetic Stirrer and Stir Bar, Thermometer, Buchner Funnel and Flask, Vacuum Source, pH paper, Glass Stirring Rod, Weighing Scale.

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Hazards | Key Properties |

| 2,5-dichloro-N-ethylaniline | C₈H₉Cl₂N | 190.07 | Toxic, Irritant | Amine precursor |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, Toxic | Nitrous acid source |

| 2-Naphthol | C₁₀H₈O | 144.17 | Harmful, Irritant | Coupling component |

| Hydrochloric Acid | HCl | 36.46 | Corrosive | Acid catalyst |

| Sodium Hydroxide | NaOH | 40.00 | Corrosive | Base for coupling |

Critical Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and compatible chemical-resistant gloves.

-

Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[7] 2,5-dichloro-N-ethylaniline and its parent compound, 2,5-dichloroaniline, are toxic if inhaled, in contact with skin, or if swallowed.[8][9]

-

Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Strict adherence to the 0–5 °C temperature range is critical to prevent decomposition and potential hazards.[10]

-

Handling Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dried.[11] For this reason, the diazonium salt is generated and used in situ as a cold aqueous solution without isolation.

-

Waste Disposal: The synthesized dye and all filtrates are considered chemical waste. 2,5-dichloroaniline is very toxic to aquatic life.[8] Dispose of all waste in appropriately labeled containers according to institutional guidelines.

Experimental Workflow and Protocols

The overall experimental process is depicted in the workflow diagram below, outlining the sequential stages from reagent preparation to final product isolation.

Caption: Experimental workflow for the synthesis of an azo dye.

Detailed Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, add 1.90 g (10 mmol) of 2,5-dichloro-N-ethylaniline.

-

Add 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be required.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath. Use a thermometer to monitor the temperature.

-

Scientist's Note: Maintaining a temperature below 5 °C is crucial as diazonium salts are unstable and can decompose to form phenols and nitrogen gas at higher temperatures, which would significantly reduce the yield of the desired dye.[4]

-

-

In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Use a magnetic stirrer for efficient mixing.

-

After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. The resulting clear, cold solution contains the 2,5-dichloro-N-ethylbenzenediazonium chloride and should be used immediately in the next step.[11]

Part B: The Azo Coupling Reaction

-

In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0–5 °C in an ice bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

-

A brightly colored (typically red or deep orange) precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

-

Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes excess acid, base, and inorganic salts.

-

(Optional but Recommended) Purify the crude dye by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry or dry in a desiccator.

-

Weigh the final product and calculate the percentage yield. The synthesized dye can be characterized using techniques like Thin Layer Chromatography (TLC), UV-Visible Spectroscopy (to determine λ_max), and NMR spectroscopy.[13]

Reaction Mechanism

The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich C1 position of the 2-naphthoxide ion, followed by rearomatization to yield the stable azo compound.

Caption: Generalized mechanism for the azo coupling step.

Conclusion

This protocol outlines a reliable and well-established method for synthesizing azo dyes using 2,5-dichloro-N-ethylaniline. The procedure is fundamental to the creation of a wide array of colorants, with the final color and properties of the dye being tunable by selecting different coupling components.[13] The principles of diazotization and azo coupling are central to many areas of organic synthesis, including the development of functional materials, indicators, and pharmaceutical intermediates.[14][15] Strict adherence to safety protocols, particularly temperature control and proper handling of toxic reagents, is paramount for the successful and safe execution of this synthesis.

References

-

Bousba, D., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News, 103, 1-19. Available at: [Link]

-

Loba Chemie. (n.d.). material safety data sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

-

Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26956-26983. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

- Al-Sheikh, Ali. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. 21. 111. 10.3390/molecules21010111.

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

- Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.

-

Vedantu. (n.d.). How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

-

ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]

-

IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]

Sources

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diazotisation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 15. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]

Application Notes and Protocols: 2,5-dichloro-N-ethylaniline in Pharmaceutical Intermediate Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 2,5-dichloro-N-ethylaniline in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Substituted anilines, particularly those bearing halogen atoms, are foundational scaffolds in a vast array of clinically significant molecules.[1] The presence of chlorine atoms, for instance, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making chlorinated intermediates highly valuable in medicinal chemistry.[2]